molecular formula C15H14FNOS B2778599 3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide CAS No. 2415582-45-3

3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide

Cat. No.: B2778599
CAS No.: 2415582-45-3
M. Wt: 275.34
InChI Key: OUDDMSPILBKPBP-UHFFFAOYSA-N
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Description

3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a compound that features a benzamide core substituted with a fluoro group and a thiophenylcyclopropylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the thiophenylcyclopropylmethyl intermediate. This intermediate can be synthesized through a series of reactions including cyclopropanation and thiophene functionalization. The final step involves the coupling of the intermediate with 3-fluorobenzoyl chloride under appropriate conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets. The fluoro group and the thiophenylcyclopropylmethyl moiety contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
  • 3-Fluoro-N-[(1-thiophen-4-ylcyclopropyl)methyl]benzamide
  • 3-Fluoro-N-[(1-furanylcyclopropyl)methyl]benzamide

Uniqueness

3-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is unique due to the specific positioning of the thiophene ring and the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-13-3-1-2-11(8-13)14(18)17-10-15(5-6-15)12-4-7-19-9-12/h1-4,7-9H,5-6,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDDMSPILBKPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC(=CC=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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